4-Bromo-3-(2-methoxyethoxy)pyridine
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Overview
Description
4-Bromo-3-(2-methoxyethoxy)pyridine is an organic compound with the molecular formula C8H10BrNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a bromine atom at the fourth position and a 2-methoxyethoxy group at the third position on the pyridine ring gives this compound unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(2-methoxyethoxy)pyridine typically involves the bromination of 3-(2-methoxyethoxy)pyridine. This can be achieved by reacting 3-(2-methoxyethoxy)pyridine with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a low temperature to prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(2-methoxyethoxy)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Scientific Research Applications
4-Bromo-3-(2-methoxyethoxy)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the design of drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-3-(2-methoxyethoxy)pyridine depends on its specific application. In biological systems, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The presence of the bromine atom and the methoxyethoxy group can influence its binding affinity and selectivity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
3-(2-Methoxyethoxy)pyridine: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
4-Bromo-3-methylpyridine: Contains a methyl group instead of the methoxyethoxy group, affecting its solubility and reactivity.
4-Bromo-2-(2-methoxyethoxy)pyridine: The position of the methoxyethoxy group is different, leading to variations in chemical behavior.
Uniqueness
4-Bromo-3-(2-methoxyethoxy)pyridine is unique due to the specific positioning of the bromine atom and the methoxyethoxy group on the pyridine ring. This unique structure imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Biological Activity
4-Bromo-3-(2-methoxyethoxy)pyridine is a pyridine derivative that has garnered interest in various fields due to its potential biological activities. This compound, characterized by the presence of a bromine atom and a methoxyethoxy group, may exhibit diverse pharmacological properties. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular structure of this compound can be depicted as follows:
This structure contributes to its reactivity and potential biological applications. The bromine substituent can enhance the lipophilicity and bioavailability of the compound, while the methoxyethoxy group may influence its solubility and interaction with biological targets.
1. Antimicrobial Activity
Research indicates that pyridine derivatives, including this compound, may exhibit antibacterial properties. A study on related pyridine compounds highlighted their effectiveness against various Gram-positive bacteria, suggesting that modifications in the pyridine structure can significantly impact their antimicrobial efficacy .
Table 1: Antimicrobial Efficacy of Pyridine Derivatives
Compound | Bacterial Strain | Inhibition (%) |
---|---|---|
This compound | Staphylococcus aureus | TBD |
Related Compound A | Escherichia coli | 91.95 |
Related Compound B | Streptococcus pneumoniae | TBD |
Note: TBD indicates data not yet determined for this specific compound.
3. Cytotoxicity and Cancer Research
The cytotoxic effects of pyridine derivatives against cancer cell lines have been documented. For instance, some derivatives exhibit moderate cytotoxicity against ovarian cancer cells while showing lower toxicity towards non-cancerous cells . This selective cytotoxicity is crucial for developing targeted cancer therapies.
Table 2: Cytotoxicity of Pyridine Derivatives
Compound | Cell Line | Cytotoxicity (%) |
---|---|---|
This compound | Ovarian Cancer Cells | TBD |
Related Compound C | Breast Cancer Cells | Moderate |
Related Compound D | Non-cancerous Cardiac Cells | Low |
Case Studies
Several case studies have highlighted the biological activity of pyridine derivatives:
- Antibacterial Study : A recent investigation demonstrated that a series of pyridine-based compounds exhibited significant antibacterial activity against common pathogens, with some achieving near-complete inhibition of bacterial growth .
- Cytotoxicity Assessment : In vitro studies on related pyridine compounds revealed their ability to selectively target cancer cells while sparing healthy tissues, indicating potential for therapeutic use in oncology .
Properties
IUPAC Name |
4-bromo-3-(2-methoxyethoxy)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c1-11-4-5-12-8-6-10-3-2-7(8)9/h2-3,6H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHBXZXBXJDQCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=CN=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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